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molecular formula C12H12BrN3O2 B154567 ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate CAS No. 138907-71-8

ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate

Cat. No. B154567
M. Wt: 310.15 g/mol
InChI Key: SAIRSOBGNSTADF-UHFFFAOYSA-N
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Patent
US06410533B1

Procedure details

A solution of 4-bromophenylhydrazine (2.76 g, 14.7 mmol) and ethyl (ethoxymethylene)cyanoacetate (2.50 g, 14.8 mmol) in ethanol (15 mL) was heated at reflux for 2 hours. Upon cooling, a tan precipitate formed. The suspension was diluted with diethyl ether and suction filtered to remove solid. The filtercake was rinsed with diethyl ether and vacuum oven dried to afford 3.20 g (70%) of product as a tan solid: 1H NMR (CDCl3) d 7.79 (s, 1H), 7.64 (d, J=8.7 Hz, 2H), 7.45 (d, J=8.7 Hz, 2H), 5.30 (s, 2H), 4.31 (q, J=7.2 Hz, 2H), 1.37 (t, J=7.2 Hz, 3H) ppm.
Quantity
2.76 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
70%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][NH2:9])=[CH:4][CH:3]=1.C(O[CH:13]=[C:14]([C:20]#[N:21])[C:15]([O:17][CH2:18][CH3:19])=[O:16])C>C(O)C.C(OCC)C>[CH2:18]([O:17][C:15]([C:14]1[CH:13]=[N:9][N:8]([C:5]2[CH:6]=[CH:7][C:2]([Br:1])=[CH:3][CH:4]=2)[C:20]=1[NH2:21])=[O:16])[CH3:19]

Inputs

Step One
Name
Quantity
2.76 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)NN
Name
Quantity
2.5 g
Type
reactant
Smiles
C(C)OC=C(C(=O)OCC)C#N
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
CUSTOM
Type
CUSTOM
Details
a tan precipitate formed
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove solid
WASH
Type
WASH
Details
The filtercake was rinsed with diethyl ether and vacuum oven
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1C=NN(C1N)C1=CC=C(C=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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